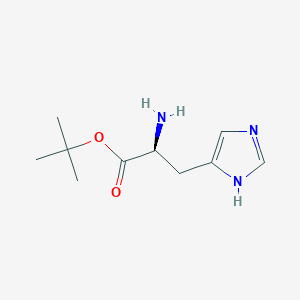

1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

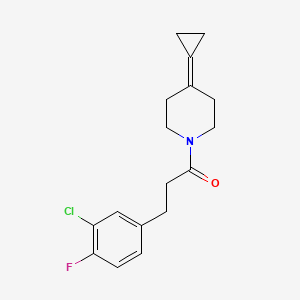

The compound “1-(3-ethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one” is a sulfur-containing heterocyclic compound. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an ethylphenyl group at the 1-position and a sulfanyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The imidazole ring would have a planar geometry due to the sp2 hybridization of its atoms. The ethylphenyl group would have the typical aromatic ring structure, and the sulfanyl group would likely have a bent geometry .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring can participate in various reactions such as alkylation, acylation, and oxidation. The sulfanyl group can undergo oxidation to form a sulfoxide or a sulfone .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the imidazole ring might increase its polarity and potentially its boiling point. The ethylphenyl group might increase its hydrophobicity .

Applications De Recherche Scientifique

Antioxidant Capacity Measurement

Imidazole derivatives have been studied for their antioxidant properties, particularly in assays such as ABTS/PP decolorization. The ability of these compounds to undergo specific reactions, including coupling with radicals, offers a pathway for measuring antioxidant capacity. These reactions are crucial for understanding the antioxidant potential of substances, with implications for food science, pharmaceuticals, and biological systems research (Ilyasov et al., 2020).

Antimicrobial Activity

Imidazole derivatives, such as sulconazole, demonstrate broad-spectrum antimicrobial activity. This activity is vital in the development of treatments for fungal infections. The efficacy and safety of sulconazole in treating superficial dermatophyte or yeast infections highlight the therapeutic potential of imidazole derivatives in clinical settings (Benfield & Clissold, 1988).

Synthesis and Transformation in Organic Chemistry

The synthesis and transformation of imidazole derivatives are of significant interest in organic chemistry. These processes allow for the creation of various chemical entities with potential biological activities. The review of methods for synthesizing 4-phosphorylated imidazole derivatives and their subsequent chemical and biological properties demonstrates the versatility of imidazole derivatives in synthesizing complex molecules with potential therapeutic applications (Abdurakhmanova et al., 2018).

Corrosion Inhibition

Imidazole and its derivatives are explored as corrosion inhibitors due to their effectiveness and environmental friendliness. Their structure, featuring a heterocyclic ring and a long hydrocarbon chain, makes them excellent candidates for protecting metal surfaces against corrosion. This application is particularly relevant in the petroleum industry, highlighting the industrial significance of imidazole derivatives (Sriplai & Sombatmankhong, 2023).

Biological Activities and Drug Development

Imidazole derivatives like 5-oxo-imidazolone exhibit a range of biological activities, making them critical in drug discovery and development. Their role as pharmacophores in modern medicine is underlined by their potential in treating various diseases, showcasing the medicinal chemistry applications of these compounds (Yellasubbaiah et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-ethylphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-8-4-3-5-9(6-8)13-10(14)7-12-11(13)15/h3-6H,2,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJVOZFZEHBBFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)

![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)

![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2795908.png)